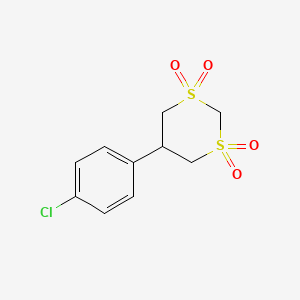
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide (CPDTO) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its structure. CPDTO has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and reduce the production of inflammatory cytokines. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to exhibit anti-viral activity against the hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential as a novel anti-tumor agent. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one limitation of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential toxicity, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide. One area of interest is the development of more potent analogs of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide with improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide, which may lead to the development of new anti-cancer therapies. Finally, the potential use of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide as a treatment for inflammatory diseases and viral infections warrants further investigation.
Synthesemethoden
The synthesis of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride. This is then reacted with 1,3-dithiane in the presence of a catalyst to produce the desired product, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to possess anti-viral activity against the hepatitis B virus.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S2/c11-10-3-1-8(2-4-10)9-5-16(12,13)7-17(14,15)6-9/h1-4,9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYXZMVXSBAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)
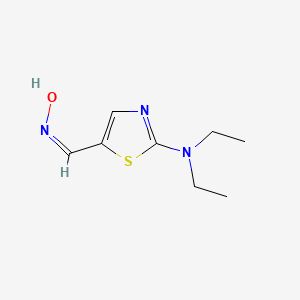

![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)

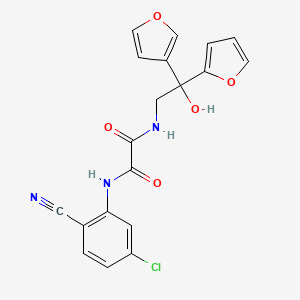
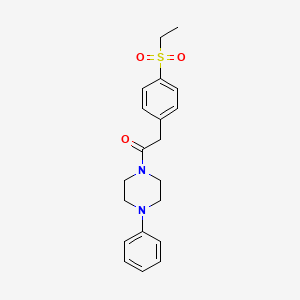
![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide](/img/structure/B2934297.png)

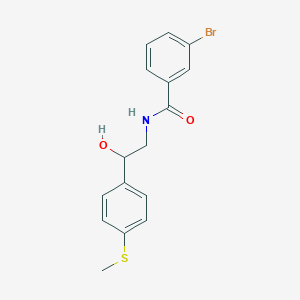
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)
